molecular formula C22H26N4O6S B2523368 N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-76-1

N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2523368
CAS No.: 887196-76-1
M. Wt: 474.53
InChI Key: VHIFHWZJBWXYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a methyl group and a tosyl (p-toluenesulfonyl) moiety. These analogs often exhibit diverse biological activities, such as kinase inhibition or receptor modulation, though specific applications for this compound remain unelucidated in the available literature.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6S/c1-16-3-6-18(7-4-16)33(29,30)26(22(28)25-11-9-24(2)10-12-25)14-21(27)23-17-5-8-19-20(13-17)32-15-31-19/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIFHWZJBWXYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzo[d][1,3]dioxole moiety, which is recognized for its diverse biological effects, including antidiabetic and anticancer properties.

Structural Characteristics

The structure of this compound can be broken down into several key components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
  • Piperazine ring : Often associated with pharmacological properties.
  • Tosyl group : Enhances solubility and bioavailability.
  • Carboxamide functional group : Contributes to the compound's interaction with biological targets.

Antidiabetic Activity

Recent studies have indicated that benzodioxol derivatives exhibit significant antidiabetic potential. For instance, compounds similar to this compound have been shown to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism.

In vitro assays demonstrated that certain derivatives had IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, while exhibiting minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) . This suggests a promising therapeutic window for managing blood glucose levels without adversely affecting healthy tissues.

Anticancer Activity

Compounds with similar structural frameworks have also shown efficacy against various cancer cell lines. For example, one study reported that certain benzodioxol derivatives displayed significant cytotoxic effects against cancer cells with IC50 values ranging from 26 µM to 65 µM across different lines . This highlights the potential of these compounds in cancer treatment strategies.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of key metabolic enzymes : Such as α-amylase, which plays a role in carbohydrate digestion.
  • Interaction with cellular signaling pathways : Potentially affecting insulin signaling and glucose metabolism.
  • Induction of apoptosis in cancer cells : Through mechanisms that may involve modulation of growth factor signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of benzodioxole derivatives:

  • Antidiabetic Effects : In vivo studies using streptozotocin-induced diabetic mice revealed that certain benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration .
  • Cytotoxicity Profiling : MTS assays were employed to evaluate the cytotoxic effects of these compounds on various cancer cell lines, demonstrating selective toxicity that spares normal cells .

Comparative Analysis of Biological Activity

Compound NameIC50 (α-amylase)IC50 (Cancer Cell Lines)Observations
This compound0.68 - 0.85 µM26 - 65 µMEffective against diabetes and cancer
Acarbose2.593 µM-Established antidiabetic drug
Myricetin30 µM-Natural polyphenol with α-amylase inhibition

Comparison with Similar Compounds

N-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide (CAS 1401558-13-1)

  • Structure : Features a benzyl-substituted piperazine instead of the methyl-tosyl group.
  • Molecular Formula : C21H24N4O4 (MW 396.4) vs. the target compound’s estimated formula (C23H25N5O5S, MW ~507.6).

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide (CAS 2034362-78-0)

  • Structure : Incorporates a pyridazine ring and cyclopropyl group on the piperazine, diverging from the target’s methyl-tosyl substitution.
  • Molecular Formula : C20H23N5O3 (MW 381.4), significantly smaller than the target compound.
  • Notable Feature: The pyridazine moiety may enhance π-π stacking interactions in biological targets, a property absent in the target compound .

4-(2-(Benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

  • Structure : Includes an ethoxyphenyl group and ethyl spacer, differing in substitution pattern.
  • Molecular Weight : 440.5 vs. ~507.6 for the target compound.
  • Physicochemical Impact : The ethoxy group may improve lipophilicity compared to the target’s tosyl group .

Benzodioxole-Linked Amides with Heterocyclic Cores

9-(Benzo[d][1,3]dioxol-5-ylamino)-N-(2-(pyrrolidin-1-yl)ethyl)thiazolo[5,4-f]quinazoline-2-carboximide (8c)

  • Structure : A thiazoloquinazoline core replaces the piperazine-carboxamide scaffold.
  • Key Data :
    • Melting Point: 172–174°C
    • HRMS: [M+H]+ 462.1736 (calc. 462.1712)
    • NMR: Distinct aromatic (δ 6.63–8.27 ppm) and pyrrolidine (δ 1.83–3.46 ppm) signals .
  • Comparison : The rigid thiazoloquinazoline system likely confers higher thermal stability (mp >170°C) compared to the target compound’s flexible piperazine-amide structure.

(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)penta-2,4-dienamide (D26)

  • Structure : Dual benzodioxole groups connected via a conjugated dienamide chain.
  • Key Data :
    • Melting Point: 198.5–201.9°C
    • Molecular Formula: C21H19N2O6 (MW 395.4)
    • NMR: Characteristic diene signals (δ 6.18–6.90 ppm) and benzodioxole protons (δ 5.95–6.02 ppm) .
  • Contrast: The extended conjugation in D26 may enhance UV absorption properties, unlike the target compound’s non-conjugated system.

Key Observations:

Melting Points : Benzodioxole derivatives with rigid cores (e.g., thiazoloquinazoline in 8c) exhibit higher melting points (>170°C) compared to flexible amides .

Synthetic Yields : Yields for benzodioxole-amide derivatives range widely (13.7–48%), influenced by reaction complexity and purification methods .

Molecular Weight : The target compound’s tosyl group increases its molecular weight (~507.6) relative to simpler analogs (e.g., 395.4 for D26) .

Q & A

Q. Optimization strategies :

  • Temperature control : Reactions involving amide bond formation are often conducted at 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for sulfonylation .
  • Catalysts : Triethylamine or DMAP accelerates tosylation and coupling steps .

How can researchers resolve structural ambiguities in this compound using advanced spectroscopic techniques?

Basic
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks to distinguish the benzo[d][1,3]dioxole aromatic protons (δ 6.7–7.1 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) .
  • HRMS : Confirm molecular weight and fragmentation patterns, particularly the loss of the tosyl group (m/z ~155) .

Advanced
For ambiguous stereochemistry or conformational isomerism:

  • 2D NMR (NOESY/ROESY) : Identify spatial proximity between the piperazine methyl group and the tosyl aromatic ring to infer preferred conformations .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, though challenges arise due to flexibility in the piperazine ring .

What biological targets are hypothesized for this compound, and how can conflicting activity data be addressed?

Basic
Hypotheses based on structural analogs suggest:

  • Dopamine receptors : The piperazine-tosyl motif may interact with D2/D3 subtypes, similar to antipsychotic agents .
  • Enzyme inhibition : The benzo[d][1,3]dioxole group could inhibit cytochrome P450 or monoamine oxidases .

Advanced
Addressing contradictions :

  • Assay standardization : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor binding vs. antagonism .
  • Metabolite screening : Check for in situ degradation products (e.g., hydrolysis of the carboxamide) that may confound activity data .

How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?

Basic
Methods :

  • Molecular docking (AutoDock Vina, Glide) : Simulate binding poses with dopamine receptors using the piperazine core as an anchor .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Advanced
Limitations :

  • Force field inaccuracies : Flexible tosyl and carboxamide groups may adopt non-biological conformations in silico .
  • Solvent effects : Explicit solvent models (TIP3P) improve accuracy but increase computational cost .

What strategies ensure thermal and pH stability during formulation studies?

Q. Basic

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for solid formulations) .
  • pH-rate profiling : Identify stable pH ranges (e.g., pH 5–7 for aqueous solutions) to prevent hydrolysis of the carboxamide .

Q. Advanced

  • Lyophilization : Stabilize the compound in freeze-dried form with cryoprotectants (trehalose) for long-term storage .
  • Excipient screening : Use surfactants (polysorbate 80) to mitigate aggregation in aqueous media .

How should researchers reconcile contradictory data in pharmacological profiling?

Q. Advanced

  • Dose-response reevaluation : Confirm activity at physiologically relevant concentrations (e.g., IC50 ≤10 μM) to rule out non-specific effects .
  • Off-target screening : Use panels (e.g., CEREP) to identify interactions with unrelated receptors (e.g., serotonin, adrenergic) that may explain variability .
  • Structural analogs : Compare with derivatives lacking the benzo[d][1,3]dioxole group to isolate pharmacophore contributions .

What are the key considerations for designing SAR studies on this compound?

Q. Advanced

  • Core modifications : Replace the piperazine methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding .
  • Bioisosteric replacement : Substitute the tosyl group with sulfonamide or acyl sulfonamide to modulate solubility and target affinity .
  • Metabolic stability : Introduce fluorine atoms at the benzo[d][1,3]dioxole ring to block oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.